N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide groups, and hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dichloroaniline and 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde. These intermediates are then subjected to condensation reactions, hydrazine formation, and sulfonamide coupling under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide include other sulfonamides, hydrazine derivatives, and aromatic compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific properties or activities not found in other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H23Cl2N3O5S |
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Molecular Weight |
548.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23Cl2N3O5S/c1-3-13-35-23-12-9-18(14-24(23)34-2)16-28-29-25(31)17-30(19-10-11-21(26)22(27)15-19)36(32,33)20-7-5-4-6-8-20/h3-12,14-16H,1,13,17H2,2H3,(H,29,31)/b28-16+ |
InChI Key |
DATUGTXIBJDNJD-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Origin of Product |
United States |
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